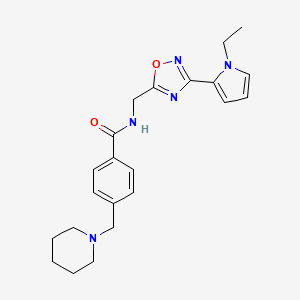

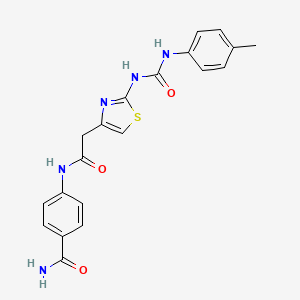

![molecular formula C12H13N3O3 B2524872 2-羟基-4-[[(1-甲基-1H-吡唑-3-基)甲基]氨基]苯甲酸 CAS No. 1006465-90-2](/img/structure/B2524872.png)

2-羟基-4-[[(1-甲基-1H-吡唑-3-基)甲基]氨基]苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-Hydroxy-4-{[(1-methyl-1H-pyrazol-3-YL)methyl]amino}benzoic acid" is a derivative of benzoic acid, which is a well-known compound in organic chemistry. Benzoic acid derivatives are of significant interest due to their diverse biological activities and their applications in pharmaceuticals and materials science. The compound appears to be a complex molecule with potential for various chemical interactions and applications, although it is not directly mentioned in the provided papers.

Synthesis Analysis

The synthesis of benzoic acid derivatives often involves the formation of azo compounds, as seen in the study of azo-benzoic acids . These compounds were synthesized and characterized using spectroscopic techniques, including NMR, UV-VIS, and IR, which are standard methods for confirming the structure of organic compounds. The synthesis process typically involves the diazotization reaction followed by coupling with a phenolic compound. Although the exact synthesis of the compound is not detailed in the provided papers, similar methods could potentially be applied.

Molecular Structure Analysis

The molecular structure and geometry of benzoic acid derivatives can be complex, as demonstrated by the synthesis and characterization of co-crystals involving hydroxy benzoic acids . These co-crystals were characterized using X-ray single-crystal diffraction, which is a definitive method for determining the arrangement of atoms within a crystal. The molecular structure is often stabilized by hydrogen bonding and other intermolecular interactions, as seen in the crystal lattice of these co-crystals. The molecular structure of the compound could similarly be analyzed using these techniques to determine its geometry and intermolecular interactions.

Chemical Reactions Analysis

Benzoic acid derivatives can participate in various chemical reactions. For example, the synthesis of Ru(II) complexes with 2-hydroxy-benzoic acid derivatives involved the formation of a tridentate Schiff base ligand and coordination to a metal center . These complexes exhibited intramolecular hydrogen bonding, which is a common feature in the stabilization of such molecules. The compound may also form complexes with metals or engage in hydrogen bonding, affecting its reactivity and properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives can be influenced by their molecular structure. For instance, the solubility of the compounds can be enhanced through the formation of co-crystals, as shown in the study of trans-4-[(2-amino-3,5-dibrobenzyl) amino] cyclohexanol with hydroxy benzoic acids . The presence of functional groups such as hydroxyl or amino groups can also affect the acidity, basicity, and overall reactivity of the compound. The compound "2-Hydroxy-4-{[(1-methyl-1H-pyrazol-3-YL)methyl]amino}benzoic acid" likely has distinct physical and chemical properties due to its unique structure, which could be elucidated through experimental studies similar to those described in the papers.

科学研究应用

杂环化合物的化学与合成

2-羟基-4-[[(1-甲基-1H-吡唑-3-基)甲基]氨基]苯甲酸,由于其结构复杂,可能在杂环化合物的合成中具有应用,类似于 4-(二氰亚甲基)-3-甲基-1-苯基-2-吡唑啉-5-酮 (DCNP) 等衍生物的反应性和应用。DCNP 及其衍生物是合成各种杂环化合物(如吡唑并咪唑、噻唑、螺吡啶、螺吡咯和螺并吡喃)的宝贵构件。这种化学多功能性对于开发在制药和染料中具有潜在应用的新化合物至关重要。此类化合物在温和反应条件下的独特反应性允许从不同的前体生成广泛的杂环化合物,这表明 2-羟基-4-[[(1-甲基-1H-吡唑-3-基)甲基]氨基]苯甲酸在有机合成和药物开发领域具有类似的合成应用 (Gomaa & Ali, 2020)。

相关化合物的生物活性

对与 2-羟基-4-[[(1-甲基-1H-吡唑-3-基)甲基]氨基]苯甲酸结构相关的化合物(如苯甲酸衍生物和羧酸)的研究揭示了一系列生物活性。这些活性范围从抗氧化、抗微生物到细胞毒性效应。例如,从植物中提取的天然羧酸由于其结构多样性而表现出广泛的生物活性。对这些化合物的综述表明结构与生物活性之间存在相关性,其中抗氧化活性随羟基数量和共轭键的变化而变化,这表明苯甲酸衍生物(包括潜在的 2-羟基-4-[[(1-甲基-1H-吡唑-3-基)甲基]氨基]苯甲酸)可能根据其官能团和结构构型表现出相似的性质 (Godlewska-Żyłkiewicz 等人,2020)。

抗氧化和自由基清除活性

与 2-羟基-4-[[(1-甲基-1H-吡唑-3-基)甲基]氨基]苯甲酸类似,具有苯甲酸部分的色酮及其衍生物以其抗氧化特性而闻名。这些化合物在人类饮食中含量丰富,并与多种生理活性相关,包括抗炎、抗糖尿病和抗癌作用。色酮的抗氧化特性被认为可以中和活性氧和自由基,延缓或抑制导致疾病的细胞损伤。这表明 2-羟基-4-[[(1-甲基-1H-吡唑-3-基)甲基]氨基]苯甲酸也可能由于其结构特征而在减轻氧化应激和相关疾病方面具有潜在应用 (Yadav 等人,2014)。

属性

IUPAC Name |

2-hydroxy-4-[(1-methylpyrazol-3-yl)methylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c1-15-5-4-9(14-15)7-13-8-2-3-10(12(17)18)11(16)6-8/h2-6,13,16H,7H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICEWNJQYLKXUPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)CNC2=CC(=C(C=C2)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-4-{[(1-methyl-1H-pyrazol-3-YL)methyl]amino}benzoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

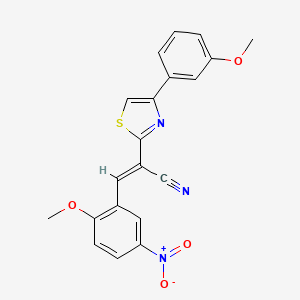

![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)cyclopropanecarboxamide](/img/structure/B2524790.png)

![methyl 4-(2,5-dioxo-6-((tetrahydrofuran-2-yl)methyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate](/img/structure/B2524791.png)

![N-cycloheptyl-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2524793.png)

![Tert-butyl N-[[1-(methylamino)cyclopropyl]methyl]carbamate](/img/structure/B2524801.png)

![5-methyl-4-{[4-(4-morpholinylsulfonyl)phenyl]hydrazono}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2524805.png)

![(E)-N-[(4-Ethyloxan-4-YL)methyl]-2-phenylethenesulfonamide](/img/structure/B2524808.png)

![3-(5-Chloro-2-methoxyphenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea](/img/structure/B2524811.png)